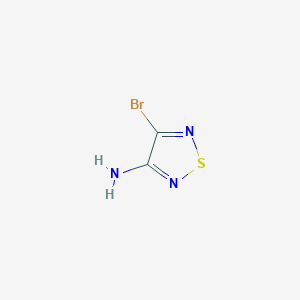

4-Bromo-1,2,5-thiadiazol-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1,2,5-thiadiazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrN3S/c3-1-2(4)6-7-5-1/h(H2,4,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHIASPVRDDPKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NSN=C1Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Pathways of 4 Bromo 1,2,5 Thiadiazol 3 Amine and Analogous Brominated Thiadiazoles

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr mechanism is a principal reaction pathway for 4-bromo-1,2,5-thiadiazol-3-amine and its analogs. The high electron deficiency of the thiadiazole ring system facilitates the addition of a nucleophile to the carbon atom bearing the bromine, forming a Meisenheimer complex. Subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the substituted product.

Reactivity with Nitrogen-Based Nucleophiles (e.g., Aliphatic and Aromatic Amines)

Brominated thiadiazoles readily react with a variety of nitrogen-based nucleophiles. Studies on analogous compounds, such as 4-bromobenzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.mdpi.comrsc.orgthiadiazole), demonstrate that both aliphatic and aromatic amines can displace the bromine atom. nih.gov For instance, reactions with morpholine (B109124), piperidine, and pyrrolidine (B122466) proceed to give the corresponding amino-substituted products in high yields. nih.gov The reaction conditions, including solvent and temperature, significantly influence the reaction rate and yield. nih.gov For example, refluxing in acetonitrile (B52724) has been shown to be effective for the monosubstitution of 4-bromobenzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.mdpi.comrsc.orgthiadiazole) with various amines. nih.gov In the case of less reactive aromatic amines like aniline, higher temperatures are generally required to achieve substitution. nih.gov

The reaction of 4,8-dibromobenzo[1,2-d:4,5-d']bis( Current time information in Bangalore, IN.mdpi.comrsc.orgthiadiazole) with amines like morpholine can be controlled to selectively yield either mono- or bis-substituted products depending on the reaction conditions. mdpi.com This suggests that the introduction of an electron-donating amino group deactivates the ring towards further substitution, making selective monosubstitution feasible. mdpi.com

Table 1: Nucleophilic Aromatic Substitution of Brominated Thiadiazoles with Nitrogen Nucleophiles (Data based on analogous brominated thiadiazole systems)

| Brominated Thiadiazole | Nitrogen Nucleophile | Product | Yield (%) | Conditions | Reference |

| 4-Bromobenzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.mdpi.comrsc.orgthiadiazole) | Morpholine | 4-Morpholinobenzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.mdpi.comrsc.orgthiadiazole) | 85 | MeCN, reflux, 24h | nih.gov |

| 4-Bromobenzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.mdpi.comrsc.orgthiadiazole) | Piperidine | 4-(Piperidin-1-yl)benzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.mdpi.comrsc.orgthiadiazole) | 88 | MeCN, reflux, 24h | nih.gov |

| 4-Bromobenzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.mdpi.comrsc.orgthiadiazole) | Pyrrolidine | 4-(Pyrrolidin-1-yl)benzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.mdpi.comrsc.orgthiadiazole) | 90 | MeCN, reflux, 24h | nih.gov |

| 4,8-Dibromobenzo[1,2-d:4,5-d']bis( Current time information in Bangalore, IN.mdpi.comrsc.orgthiadiazole) | Aniline | 8-Bromo-N-phenylbenzo[1,2-d:4,5-d']bis( Current time information in Bangalore, IN.mdpi.comrsc.orgthiadiazole)-4-amine | 55 | DMF, 100°C, 18h | mdpi.com |

Interaction with Oxygen-Based Nucleophiles

The substitution of bromine with oxygen-based nucleophiles, such as alkoxides and hydroxides, is also a feasible transformation for activated bromothiadiazoles. For instance, 4,7-dibromo Current time information in Bangalore, IN.mdpi.comresearchgate.netthiadiazolo[3,4-d]pyridazine readily undergoes hydrolysis to yield the corresponding hydroxy derivative. mdpi.com Similarly, reactions with alkoxides would be expected to yield ether derivatives. However, some highly electron-deficient systems like 4,8-dibromobenzo[1,2-d:4,5-d']bis( Current time information in Bangalore, IN.mdpi.comrsc.orgthiadiazole) have shown resistance to hydrolysis and alcoholysis, indicating that the reactivity is highly dependent on the specific heterocyclic core. mdpi.com

Behavior with Sulfur-Based Nucleophiles

Sulfur-based nucleophiles, such as thiols and thiolates, are generally very reactive towards brominated thiadiazoles. In the case of dibrominated systems like 4,7-dibromo Current time information in Bangalore, IN.mdpi.comresearchgate.netthiadiazolo[3,4-d]pyridazine, reactions with thiols often lead directly to the formation of bis-substituted products, even when using a stoichiometric equivalent of the nucleophile. mdpi.commdpi.com This high reactivity suggests that the monosubstituted intermediate is more susceptible to further substitution than the starting dibromo compound. This makes the selective formation of mono-thiolated derivatives challenging under standard SNAr conditions.

Comparative Reactivity Studies of Mono- and Dibrominated Thiadiazole Systems

Comparative studies on mono- and dibrominated thiadiazole systems reveal important reactivity trends. The presence of two bromine atoms on a thiadiazole ring system generally increases the electrophilicity of the carbon atoms attached to the halogens, making the dibromo derivatives more reactive towards nucleophilic attack than their monobromo counterparts. nih.gov For example, the complete conversion of 4,8-dibromobenzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.mdpi.comrsc.orgthiadiazole) with morpholine occurs faster than the corresponding reaction with the monobromo analog. nih.gov

Conversely, after the first substitution with an electron-donating group like an amine, the resulting monosubstituted bromo-amino-thiadiazole becomes less reactive towards a second substitution. mdpi.com This electronic deactivation allows for the selective synthesis of monosubstituted products from dibrominated precursors by carefully controlling the reaction conditions. mdpi.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide a powerful alternative to SNAr for the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound and its analogs.

Palladium-Catalyzed C-H Activation and Arylation

Palladium-catalyzed C-H activation and arylation have emerged as a versatile tool for the functionalization of heterocyclic compounds. While direct C-H activation on the thiadiazole ring of this compound itself is not extensively documented, studies on analogous systems provide valuable insights. For instance, palladium-catalyzed direct (het)arylation reactions have been successfully applied to strongly electron-withdrawing tricyclic systems like benzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.mdpi.comrsc.orgthiadiazole) and its 4,8-dibromo derivative. nih.gov These reactions allow for the selective formation of mono- and bis-arylated products. nih.gov

In a typical palladium-catalyzed C-H arylation, the brominated thiadiazole can be coupled with various aromatic and heteroaromatic partners. The choice of catalyst, ligand, base, and solvent is crucial for achieving high selectivity and yield. For example, the reaction of 4-bromobenzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.mdpi.comrsc.orgthiadiazole) with thiophenes in the presence of a palladium catalyst can be directed to selectively substitute either the bromine atom or a hydrogen atom on the thiadiazole-fused ring, depending on the catalytic system employed. nih.gov

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of Brominated Thiadiazoles (Data based on analogous brominated thiadiazole systems)

| Brominated Thiadiazole | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 4-Bromobenzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.mdpi.comrsc.orgthiadiazole) | Thiophene-2-boronic acid pinacol (B44631) ester | Pd(PPh3)4, K2CO3 | 4-(Thiophen-2-yl)benzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.mdpi.comrsc.orgthiadiazole) | 72 | nih.gov |

| 4-Bromobenzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.mdpi.comrsc.orgthiadiazole) | Tributyl(thiophen-2-yl)stannane | PdCl2(PPh3)2 | 4-(Thiophen-2-yl)benzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.mdpi.comrsc.orgthiadiazole) | 75 | nih.gov |

| 4,8-Dibromobenzo[1,2-d:4,5-d']bis( Current time information in Bangalore, IN.mdpi.comrsc.orgthiadiazole) | Thiophen-2-yl-pinacolate ester | Pd(PPh3)4, K2CO3 | 4-Bromo-8-(thiophen-2-yl)benzo[1,2-d:4,5-d']bis( Current time information in Bangalore, IN.mdpi.comrsc.orgthiadiazole) | 72 | mdpi.com |

Suzuki Coupling Strategies for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. Brominated thiadiazoles, including analogs of this compound, are effective substrates in these reactions. The electron-deficient nature of the thiadiazole ring enhances the reactivity of the bromo-substituent, facilitating the oxidative addition step in the catalytic cycle.

Research on various brominated thiadiazole systems demonstrates the feasibility of this transformation. For instance, studies on 4-bromobenzo[1,2-d:4,5-d']bis( Current time information in Pasuruan, ID.researchgate.netorganic-chemistry.orgthiadiazole) have shown that it readily couples with a variety of aromatic and heteroaromatic boronic acid pinacol esters. beilstein-journals.org These reactions typically employ a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base like potassium carbonate in a solvent mixture such as toluene/water. beilstein-journals.org The choice of catalyst, base, and solvent can be tuned to optimize yields and reaction times. beilstein-journals.orgsioc-journal.cn Similarly, 3-bromo-1,2,4-thiadiazol-5-amine (B1372999) is known to undergo Suzuki coupling at the bromine-substituted C3 position. researchgate.net The reaction conditions for these analogous systems suggest a viable pathway for the arylation of this compound.

Interactive Table: Suzuki-Miyaura Coupling of Brominated Thiadiazole Analogs

| Bromo-Thiadiazole Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromobenzo[1,2-d:4,5-d']bis( Current time information in Pasuruan, ID.researchgate.netorganic-chemistry.orgthiadiazole) | Thiophen-2-yl-pinacolate ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 65% | beilstein-journals.org |

| 4-Bromobenzo[1,2-d:4,5-d']bis( Current time information in Pasuruan, ID.researchgate.netorganic-chemistry.orgthiadiazole) | Phenylboronic acid pinacol ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 70% | beilstein-journals.org |

| 4,8-Dibromobenzo[1,2-d:4,5-d']bis( Current time information in Pasuruan, ID.researchgate.netorganic-chemistry.orgthiadiazole) | Thiophen-2-yl-pinacolate ester (1 equiv.) | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 72% (mono-arylated) | sioc-journal.cn |

| 4,8-Dibromobenzo[1,2-d:4,5-d']bis( Current time information in Pasuruan, ID.researchgate.netorganic-chemistry.orgthiadiazole) | Thiophen-2-ylboronic acid (2 equiv.) | Pd(PPh₃)₄ | K₂CO₃ | Xylene | 65% (bis-arylated) | sioc-journal.cn |

| 3-Bromo-5-chloro-1,2,4-thiadiazole | Arylboronic acids | Pd(dppf)Cl₂ | - | Dioxane | - | wikipedia.org |

Heck Reaction Applications

The Mizoroki-Heck reaction provides another essential route for C-C bond formation, coupling aryl halides with alkenes. researchgate.net While specific examples involving this compound are not extensively documented, the general applicability of the Heck reaction to aryl bromides is well-established. researchgate.netsctunisie.org The reaction typically involves a palladium catalyst, a base (such as triethylamine (B128534) or potassium carbonate), and a phosphine (B1218219) ligand, although ligand-free systems have also been developed. sctunisie.orgdiva-portal.org

The reactivity of the aryl bromide is a key factor, with electron-withdrawing groups on the aromatic ring generally facilitating the reaction. Given the electron-deficient character of the thiadiazole ring, brominated thiadiazoles are expected to be suitable substrates for Heck couplings. The reaction of various aryl bromides with alkenes like styrene (B11656) or acrylates proceeds to form substituted alkenes, often with high stereoselectivity for the E-isomer. researchgate.net This methodology offers a potential pathway to introduce vinyl or substituted vinyl groups onto the thiadiazole core, further expanding its synthetic utility.

Interactive Table: Heck Coupling of Aryl Bromides with Styrene

| Aryl Bromide | Alkene | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Bromobenzene | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 95% | researchgate.net |

| 4-Bromotoluene | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 85% | researchgate.net |

| 4-Bromoanisole | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 80% | researchgate.net |

| 4-Bromobenzonitrile | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 98% | researchgate.net |

| 1-Bromo-4-nitrobenzene | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 98% | researchgate.net |

Electrophilic Substitution Propensities of the Thiadiazole Core

The 1,2,5-thiadiazole (B1195012) ring is classified as an electron-deficient aromatic system. This is due to the electronegativity of the two nitrogen atoms, which withdraw electron density from the carbon atoms of the ring. Consequently, the unsubstituted 1,2,5-thiadiazole core is generally resistant to electrophilic substitution reactions such as nitration or Friedel-Crafts acylation. Current time information in Pasuruan, ID.

However, the presence of a strong electron-donating group, such as the amine group in this compound, can activate the ring towards electrophilic attack. The amino group increases the electron density of the thiadiazole ring, particularly at the adjacent C4 position. This activation is demonstrated by the successful halogenation of 1,2,5-thiadiazol-3-amine (B3055481). Current time information in Pasuruan, ID. The reaction with bromine in glacial acetic acid proceeds readily to afford this compound in good yield. Current time information in Pasuruan, ID. This indicates that while the inherent propensity of the thiadiazole core for electrophilic substitution is low, it can be overcome by the influence of activating substituents. Other electrophilic substitutions, such as chloromethylation, have also been reported for the 1,2,5-thiadiazole ring, challenging the earlier notion of its complete inertness. organic-chemistry.orgresearchgate.net

Other Derivatization Strategies and Functional Group Interconversions

Beyond C-C bond formation, the functional groups on the this compound scaffold can be manipulated to generate a diverse array of derivatives.

Hydrolysis of Carbamate-Protected Amines

The amino group of thiadiazole amines is often protected during synthetic sequences to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a common choice for this purpose. N-Boc protected thiadiazole amines, such as the analogous N-Boc-2-amino-5-bromo Current time information in Pasuruan, ID.organic-chemistry.orgresearchgate.netthiadiazole, serve as stable intermediates that can undergo various transformations at other positions of the molecule.

The deprotection of these carbamates is a crucial step to liberate the free amine for further functionalization. This is typically achieved under acidic conditions. For instance, treatment of a Boc-protected bromo-thiadiazole derivative with hydrochloric acid (HCl) in a solvent like dioxane efficiently removes the Boc group, yielding the corresponding amine hydrochloride salt. This straightforward hydrolysis allows for the strategic unmasking of the amino functionality at a desired stage in a multi-step synthesis. Current time information in Pasuruan, ID.

Reduction Reactions for Altering Electronic Properties

Reduction reactions offer a means to significantly alter the structure and electronic properties of the thiadiazole system. The outcome of the reduction depends on the reagent used and the specific substrate.

The 1,2,5-thiadiazole ring itself is stable to a range of mild reducing agents. Current time information in Pasuruan, ID. However, more powerful reducing conditions, such as with magnesium in methanol, can lead to the reductive cleavage of the heterocyclic ring. This process results in desulfurization and the formation of 1,2-diamino compounds, fundamentally changing the molecular backbone. Current time information in Pasuruan, ID.

Alternatively, reduction can be directed at substituents on the ring. For example, the bromine atom of a brominated thiadiazole can be reduced to a hydrogen atom, providing access to debrominated derivatives. researchgate.net In more complex systems, such as 1,2,5-thiadiazole 1,1-dioxides, chemical reduction can lead to the formation of stable radical anions. diva-portal.org This one-electron reduction dramatically changes the electronic properties of the molecule, converting it from a neutral, closed-shell species to a paramagnetic, open-shell radical. This transformation is of significant interest in the field of materials science for the development of molecular conductors and magnetic materials. diva-portal.org

Advanced Spectroscopic and Crystallographic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of protons and carbon atoms.

Proton (¹H) NMR Analysis

In the ¹H NMR spectrum of 4-Bromo-1,2,5-thiadiazol-3-amine, the primary feature is the signal corresponding to the amine (-NH₂) protons. Due to the electron-withdrawing nature of the thiadiazole ring and the adjacent bromine atom, these protons are expected to be deshielded and appear as a broad singlet. The chemical shift of this signal is influenced by factors such as solvent and concentration. In a typical organic solvent like DMSO-d₆, the amine protons would likely resonate in the range of 7.0-8.0 ppm. The absence of other signals in the spectrum would confirm the simple substitution pattern of the thiadiazole ring.

Proton (¹H) NMR Data

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For this compound, two distinct signals are anticipated for the two carbon atoms of the thiadiazole ring. The carbon atom bonded to the bromine (C4) is expected to appear at a chemical shift influenced by the halogen's electronegativity and heavy atom effect, typically in the range of 130-140 ppm. The carbon atom attached to the amine group (C3) would be significantly deshielded by the adjacent nitrogen atoms of the ring and the amino group, likely resonating at a higher chemical shift, around 150-160 ppm.

Carbon-13 (¹³C) NMR Data

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C3 (-C-NH₂) | 150 - 160 |

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques, such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, offer insights into the functional groups present in the molecule and its electronic transitions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups within a molecule through their vibrational frequencies. For this compound, the IR spectrum would be dominated by the stretching vibrations of the N-H bonds in the amine group, which typically appear as a pair of sharp to medium bands in the region of 3300-3500 cm⁻¹. The C=N stretching vibrations of the thiadiazole ring are expected to produce strong absorptions in the 1500-1600 cm⁻¹ range. Furthermore, the C-N and C-S stretching vibrations would be observed in the fingerprint region, below 1400 cm⁻¹. The C-Br stretching vibration is expected to appear at a lower frequency, typically in the 500-600 cm⁻¹ region.

Infrared (IR) Spectroscopy Data

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H (Amine) | 3300 - 3500 | Stretching |

| C=N (Thiadiazole) | 1500 - 1600 | Stretching |

| C-N | 1250 - 1350 | Stretching |

| C-S | 600 - 700 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The parent 1,2,5-thiadiazole (B1195012) exhibits a UV absorption maximum around 253 nm in methanol. semanticscholar.org For this compound, the presence of the amino and bromo substituents on the thiadiazole ring is expected to cause a bathochromic (red) shift in the absorption maximum. This is due to the extension of the conjugated system and the electronic effects of the substituents. The primary absorption band, corresponding to a π → π* transition, would likely be observed in the range of 260-280 nm.

Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| Transition Type | Expected λmax (nm) |

|---|

Mass Spectrometry for Molecular Composition and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. For this compound, the mass spectrum would show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity. The fragmentation pattern would likely involve the loss of the bromine atom, the amino group, or cleavage of the thiadiazole ring, providing further structural confirmation.

Mass Spectrometry Data

| Ion | Expected m/z Value | Significance |

|---|---|---|

| [M]⁺ | 181/183 | Molecular ion (for ⁷⁹Br/⁸¹Br) |

| [M-Br]⁺ | 102 | Loss of Bromine |

Single-Crystal X-ray Diffraction Analysis

Following a comprehensive search of chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), no publicly available single-crystal X-ray diffraction data for this compound could be located. The synthesis of this compound has been reported in the literature, for instance, through the reaction of 3-amino-1,2,5-thiadiazole-4-carboxylic acid with bromine in an aqueous sodium hydroxide (B78521) solution. iucr.org However, a subsequent analysis of its crystal structure does not appear to have been published or deposited in the common repositories.

While direct crystallographic information for this compound is unavailable, analysis of closely related structures provides insight into the likely molecular conformation, bond geometries, and intermolecular interactions that might be expected in the crystalline state of this compound. For example, studies on various bromo-substituted aminothiadiazole derivatives consistently reveal the presence of key intermolecular forces that dictate their supramolecular assembly.

Determination of Molecular Conformation and Bond Geometries

Without experimental data, the precise molecular conformation and bond geometries of this compound remain undetermined. However, based on the structures of analogous compounds, it is anticipated that the 1,2,5-thiadiazole ring would be essentially planar. The S–N bond lengths within the thiadiazole ring are expected to be in the range of 1.61 to 1.63 Å, indicative of the electron delocalization within the heterocyclic system. iucr.org The exocyclic C-Br and C-N bonds will have characteristic single bond lengths. The planarity of the thiadiazole ring is a common feature in related structures. nih.govmdpi.com

Characterization of Intermolecular Interactions (e.g., N-H⋯N Hydrogen Bonds, π-π Stacking, Halogen Bonds)

In the absence of a determined crystal structure for this compound, the specific intermolecular interactions cannot be definitively characterized. However, based on the functional groups present, several types of interactions are highly probable and are observed in the crystal structures of similar molecules:

N-H⋯N Hydrogen Bonds: The amino group provides a hydrogen bond donor (N-H), while the nitrogen atoms of the thiadiazole ring are effective hydrogen bond acceptors. This combination frequently leads to the formation of robust N-H⋯N hydrogen bonds, which are often the primary interaction in the crystal packing of aminothiadiazoles. nih.govnih.gov These interactions can link molecules into dimers, chains, or more complex networks. nih.gov For instance, in 5-(2-bromophenyl)-1,3,4-thiadiazol-2-amine, intermolecular N-H⋯N hydrogen bonds are the key motif linking the molecules. nih.gov

Halogen Bonds: The bromine atom in this compound can act as a halogen bond donor, interacting with nucleophilic atoms such as the nitrogen atoms of the thiadiazole ring or the sulfur atom. While less common than hydrogen bonds, Br⋯N or Br⋯S halogen bonds can play a significant role in directing the supramolecular assembly. mdpi.com

Theoretical and Computational Chemistry Studies on 4 Bromo 1,2,5 Thiadiazol 3 Amine and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular and electronic structure of chemical compounds. These methods allow for a detailed understanding of electron distribution, molecular orbital energies, and other key quantum mechanical properties that govern the behavior of molecules.

Analysis of Electronic Structure and Charge Distribution

The electronic structure of 4-bromo-1,2,5-thiadiazol-3-amine is significantly influenced by the electronegative nitrogen and sulfur atoms within the 1,2,5-thiadiazole (B1195012) ring, as well as by the bromo and amino substituents. DFT studies on analogous substituted thiadiazoles, such as those based on quaterthiophene and benzo nih.govnih.govnih.govthiadiazole, reveal that the introduction of electron-withdrawing or electron-donating groups can substantially alter the electronic landscape of the molecule. jmaterenvironsci.com

In this compound, the bromine atom acts as an electron-withdrawing group through its inductive effect, while the amino group can act as an electron-donating group through resonance. This interplay of electronic effects is expected to create a complex charge distribution across the molecule. The nitrogen atoms of the thiadiazole ring, being highly electronegative, will likely exhibit negative partial charges, making them potential sites for electrophilic attack. Conversely, the carbon atoms bonded to the electronegative substituents will have positive partial charges.

Natural Bonding Orbital (NBO) analysis performed on similar molecules, like 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, has shown significant charge delocalization and the presence of strong hydrogen bonding interactions. acs.org For this compound, similar analyses would likely reveal the nature of intramolecular interactions and the extent of electron delocalization from the amino group into the thiadiazole ring.

The distribution of electrostatic potential on the molecular surface, as studied for compounds like benzo[1,2-d:4,5-d′]bis( nih.govnih.govresearchgate.netthiadiazole) and its bromo derivatives, provides a visual representation of the charge distribution. nih.gov For our target molecule, such a map would likely show negative potential around the nitrogen atoms and the bromine atom, and positive potential around the hydrogen atoms of the amino group.

Assessment of Aromaticity and Electron Deficiency of the Heterocyclic System

The 1,2,5-thiadiazole ring is considered an aromatic system. Theoretical studies have indicated that 1,2,5-thiadiazole possesses a degree of aromaticity. thieme-connect.de The fusion of electron-deficient 1,2,5-thiadiazole rings to a porphyrazine macrocycle has been shown to increase the acceptor properties of the resulting compound. mdpi.com This suggests that the 1,2,5-thiadiazole ring itself is inherently electron-deficient.

The aromaticity of the thiadiazole ring can be quantitatively assessed using various computational indices. The analysis of bond lengths can also provide qualitative insights. In aromatic systems, bond lengths are typically intermediate between single and double bonds. DFT calculations on related thiadiazole derivatives can provide optimized geometries from which bond lengths can be analyzed to infer the degree of electron delocalization and aromatic character.

Computational Modeling of Reaction Mechanisms and Energetics

Computational modeling is a valuable tool for elucidating reaction mechanisms and understanding the energetics of chemical transformations. For this compound, several types of reactions could be computationally investigated, including electrophilic and nucleophilic substitutions.

For instance, the study of a ring-opening metathesis reaction mechanism in 2,3,5-substituted nih.govnih.govnih.gov-thiadiazoles was successfully carried out using quantum chemistry calculations based on transition state theory. nih.govnih.gov This approach allowed for the identification of transition states and the calculation of activation energies, providing a detailed picture of the reaction pathway. A similar approach could be applied to investigate potential reactions of this compound, such as the substitution of the bromine atom or reactions involving the amino group.

Furthermore, computational studies on the reaction of methallyl thioethers of 5-amino-1,2,4-triazole-3-thiones with hexabromotelluric acid have proposed and validated reaction mechanisms through quantum chemical calculations, including the analysis of electrostatic potential to identify nucleophilic centers. bohrium.com This highlights the power of computational methods in predicting and understanding complex reaction pathways. For this compound, computational modeling could predict the most likely sites for protonation and subsequent reactions.

Quantitative Analysis of Noncovalent Interactions

Noncovalent interactions play a crucial role in determining the supramolecular architecture and crystal packing of molecules. The Quantum Theory of Atoms-in-Molecules (QTAIM) and the PIXEL method are two powerful computational techniques used to quantify and characterize these interactions.

Application of Quantum Theory of Atoms-in-Molecules (QTAIM)

The Quantum Theory of Atoms-in-Molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for analyzing the electron density topology to characterize chemical bonding and noncovalent interactions. By identifying bond critical points (BCPs) between atoms, QTAIM can reveal the presence and nature of interactions such as hydrogen bonds, halogen bonds, and van der Waals contacts.

In studies of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, including a bromo-substituted derivative, QTAIM analysis was used to characterize both intra- and intermolecular interactions. nih.govnih.govresearchgate.netrsc.org The analysis revealed the presence of N-H···N hydrogen bonds as the strongest noncovalent interactions in the crystal structures. nih.govnih.gov

For this compound, a QTAIM analysis would be expected to identify several key noncovalent interactions. These would likely include intermolecular N-H···N hydrogen bonds between the amino group of one molecule and a nitrogen atom of the thiadiazole ring of a neighboring molecule. Additionally, given the presence of the bromine atom, the potential for C-Br···N or C-Br···S halogen bonds could be investigated. The topological parameters at the BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), would provide quantitative information about the strength and nature of these interactions.

A representative table from a QTAIM analysis on a related thiadiazole derivative is shown below to illustrate the type of data obtained.

| Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) |

| N-H···N | 0.025 | 0.085 |

| C-H···S | 0.012 | 0.040 |

| C-Br···N | 0.009 | 0.035 |

Note: The values in this table are hypothetical and for illustrative purposes only, based on typical ranges found in the literature for similar interactions.

Utilization of PIXEL Method for Interaction Energy Calculation

The PIXEL method, developed by Angelo Gavezzotti, is a computational approach used to calculate intermolecular interaction energies by partitioning the total energy into coulombic, polarization, dispersion, and repulsion components. This method provides a detailed energetic breakdown of the forces that hold molecules together in a crystal lattice.

The PIXEL method has been successfully applied to analyze the crystal packing of various thiadiazole derivatives. For instance, in the study of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, PIXEL calculations were used to determine the interaction energies for different molecular pairs within the crystal structure. nih.govnih.govrsc.org These calculations helped in identifying the most significant interactions contributing to the stability of the crystal lattice.

In the context of this compound, PIXEL calculations would be instrumental in quantifying the energetic contributions of different types of noncovalent interactions. The method could be used to calculate the interaction energies of dimers and larger molecular clusters, providing a clear picture of the hierarchy of interactions governing the crystal packing. For example, the strength of N-H···N hydrogen bonds could be compared to that of potential halogen bonds or π-π stacking interactions.

A sample data table from a PIXEL analysis on a related system is presented below to demonstrate the output of such a calculation.

| Dimer Motif | E_coul (kJ/mol) | E_pol (kJ/mol) | E_disp (kJ/mol) | E_rep (kJ/mol) | E_total (kJ/mol) |

| N-H···N H-bond | -25.0 | -5.0 | -15.0 | 10.0 | -35.0 |

| C-Br···N Halogen Bond | -10.0 | -2.0 | -8.0 | 5.0 | -15.0 |

| π-π stacking | -5.0 | -1.0 | -20.0 | 12.0 | -14.0 |

Note: The values in this table are hypothetical and for illustrative purposes only, based on typical ranges found in the literature for similar interactions.

By combining the insights from QTAIM and the PIXEL method, a comprehensive understanding of the noncovalent interactions in the solid state of this compound and its derivatives can be achieved. This knowledge is crucial for crystal engineering and the design of materials with desired properties.

Hirshfeld Surface Analysis and 2D-Fingerprint Plots for Interaction Contributions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in its crystalline environment, providing a three-dimensional surface that elucidates close contacts with neighboring molecules. While specific studies detailing the Hirshfeld surface analysis of this compound were not found in the reviewed literature, the analysis of structurally related bromo-substituted thiadiazole derivatives offers significant insight into the types of non-covalent interactions that likely govern its crystal packing.

The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The surface is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. By mapping properties such as the normalized contact distance (dnorm) onto this surface, one can identify regions of significant intermolecular interactions. rsc.org The dnorm function combines the distances from the surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface, normalized by the van der Waals radii of the atoms. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds or other strong interactions, while blue regions signify longer contacts and white areas denote contacts around the van der Waals separation distance. rsc.orgscispace.com

For instance, the analysis of a copper(II) complex containing a bromido ligand and a 5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-amine ligand revealed the percentage contributions of various intermolecular contacts, providing a model for what might be expected in similar structures. nih.gov

Table 1: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Thiadiazole Amine Complex

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 33.7 |

| S···H/H···S | 21.2 |

| S···S | 13.4 |

| C···H/H···C | 11.0 |

| Br···H/H···Br | Data not specified |

| N···H/H···N | Data not specified |

Data derived from a study on a bromidotetrakis[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-amine-κN³]copper(II) bromide complex. nih.gov

The 2D-fingerprint plots for such compounds typically show distinct features. For example, sharp, prominent spikes often characterize strong hydrogen bonds like N-H···N. rsc.org Broader wings or regions in the plot can correspond to the more numerous and weaker van der Waals contacts, such as H···H interactions. mdpi.com The presence of bromine would be expected to generate characteristic wings for Br···H and Br···Br contacts, the latter being a form of halogen bonding that can significantly influence molecular self-assembly. scispace.com In the case of a (4-bromophenyl)-5-(adamantan-1-yl)-N-1,3,4-thiadiazole-2-amine, a homo-halogen (Br···Br) contact was observed and noted as important for stabilization. scispace.com

Table 2: Common Intermolecular Contacts in Substituted Thiadiazoles and Their Typical Features in 2D-Fingerprint Plots

| Interaction | Description | Typical Fingerprint Plot Feature |

|---|---|---|

| N–H···N | Strong hydrogen bond | Sharp, distinct spikes at low dₑ and dᵢ values |

| H···H | Weak van der Waals forces | Large, diffuse region contributing a high percentage to the surface |

| Br···H/H···Br | Weak hydrogen bond or van der Waals contact | "Wings" on the sides of the main plot |

| S···H/H···S | Weak van der Waals contact | Symmetrical wings on the plot |

| Br···Br | Halogen bonding | Distinct feature, often at dₑ = dᵢ corresponding to the contact distance |

This table is a generalized representation based on findings from various substituted heterocyclic compounds. nih.govrsc.orgmdpi.com

Applications As Advanced Chemical Building Blocks in Functional Materials Research

Precursors for Optoelectronic and Electronic Materials

While direct applications of 4-Bromo-1,2,5-thiadiazol-3-amine in functional devices are not yet widely documented, its structural motifs are found in various high-performance organic materials. Brominated thiadiazole derivatives, in general, are important precursors for the synthesis of dyes and polymers used in optoelectronics. mdpi.com The electron-deficient character of the thiadiazole core is crucial for tuning the energy levels of frontier molecular orbitals (HOMO and LUMO), which in turn governs the optoelectronic properties of the resulting materials. nih.gov

There is limited direct evidence in the reviewed scientific literature of this compound being used in the synthesis of organic dyes for photovoltaic applications. However, the broader class of brominated benzofused 1,2,5-thiadiazoles serves as key precursors in the creation of dyes for devices like dye-sensitized solar cells (DSSCs). mdpi.comCurrent time information in Bangalore, IN. The general strategy involves using the electron-accepting thiadiazole unit in donor-acceptor chromophores to facilitate intramolecular charge transfer, a critical process for light harvesting and charge separation in solar cells. nih.gov

The application of this compound in the development of OLED components is an area of potential, though specific examples are scarce in current literature. Fused heterocyclic systems containing thiadiazole rings are recognized as valuable building blocks for OLED materials due to their electron-accepting properties. nih.gov These properties are essential for creating materials with balanced charge injection and transport, leading to efficient electroluminescence. For instance, related brominated benzobisthiadiazole derivatives are considered promising intermediates for OLED components. mdpi.comnih.gov

Specific instances of this compound integration into OFETs have not been prominently reported. Nevertheless, the incorporation of electron-deficient units like thiadiazole is a common strategy in the design of n-type and ambipolar organic semiconductors for OFETs. rsc.org Donor-acceptor polymers based on brominated benzothiadiazole have been synthesized and have shown promising performance as active layers in OFETs. rsc.org The ability to functionalize the this compound core could potentially lead to new semiconducting materials with desirable charge transport characteristics.

The design of novel organic semiconductor materials is a primary area where this compound could serve as a valuable precursor. The synthesis of donor-acceptor small molecules and polymers often relies on palladium-catalyzed cross-coupling reactions, where brominated heterocyclic compounds are key reactants. acs.org The combination of an electron-donating unit with an electron-accepting thiadiazole derivative can lead to materials with a reduced bandgap, which is advantageous for applications in organic electronics. nih.govrsc.org While direct utilization of this compound is not extensively documented, the principles of molecular engineering suggest its potential in this field.

Scaffold for Complex Molecular Architectures in Synthetic Chemistry

The reactivity of the bromine and amine functionalities on the thiadiazole ring makes this compound an interesting scaffold for more complex molecular designs.

The synthesis of unsymmetrically substituted thiadiazole derivatives is a key potential application of this compound. The presence of two different reactive sites—the bromo and amino groups—allows for sequential and selective functionalization. For example, the bromine atom can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce aryl or heteroaryl substituents. nih.gov The amino group, on the other hand, can undergo reactions like acylation or condensation. This differential reactivity is crucial for building complex, non-symmetrical molecules that are often required for advanced materials.

While specific studies detailing the extensive synthetic transformations of this compound are limited, the synthesis of the compound itself has been reported.

Table 1: Synthesis of this compound

| Reactant | Reagent | Conditions | Product | Reference |

|---|

This synthetic accessibility paves the way for its use as a starting material in the construction of a variety of thiadiazole-based compounds for diverse applications in materials science.

The inherent chemical functionalities of this compound make it a highly valuable precursor in the synthesis of more complex molecular architectures. The presence of both a reactive bromine atom and an amino group allows for sequential and selective modifications, enabling the construction of precisely designed molecules for functional materials research.

The synthesis of this compound itself has been documented from 4-amino-1,2,5-thiadiazole-3-carboxylic acid. This conversion is achieved under mild aqueous conditions, which involves the formation of an alkali metal salt followed by treatment with bromine at temperatures below 65°C thieme-connect.de. This synthetic accessibility is a key factor in its utility as a building block.

The reactivity of the bromine atom is a key feature, making it susceptible to displacement through various cross-coupling and nucleophilic substitution reactions. This allows for the introduction of a wide range of substituents, thereby tuning the electronic and photophysical properties of the resulting derivatives. Bromoderivatives of fused 1,2,5-thiadiazoles are recognized as important precursors for dyes used in photovoltaic materials mdpi.com. This highlights the potential of this compound in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) mdpi.comnih.gov.

Utility in the Construction of Diverse Chemical Libraries

The bifunctional nature of this compound provides an excellent scaffold for the generation of diverse chemical libraries, a cornerstone of modern drug discovery and materials science. The amino group can be readily acylated, alkylated, or used in condensation reactions to introduce a variety of side chains. Subsequently, the bromine atom can serve as a handle for diversification through reactions like Suzuki, Stille, or Buchwald-Hartwig couplings.

This orthogonal reactivity allows for a combinatorial approach to synthesis, where a wide array of substituents can be systematically introduced at two distinct points on the thiadiazole ring. This capability is crucial for exploring the structure-activity relationships of new compounds. For instance, in medicinal chemistry, the generation of a library of derivatives from a core scaffold like this compound can accelerate the discovery of new therapeutic agents. Similarly, in materials science, this approach facilitates the rapid screening of compounds with desired optical, electronic, or liquid crystalline properties.

While specific examples of large chemical libraries based on this compound are not extensively reported, the principles of its reactivity are well-established with related heterocyclic systems. For example, the reactions of other bromo-amino heterocycles are widely used in the construction of chemical libraries for various applications.

Contributions to the Design of Novel Functional Materials (e.g., Liquid Crystals)

The 1,2,5-thiadiazole (B1195012) ring is known to be an electron-deficient system, a desirable characteristic for the core of many functional materials. When incorporated into larger molecular structures, this heterocycle can influence properties such as molecular packing, thermal stability, and electronic behavior.

A particularly promising area of application for derivatives of this compound is in the field of liquid crystals. Research on related compounds, such as 4,7-dibromo thieme-connect.deresearchgate.nettandfonline.comthiadiazolo[3,4-d]pyridazine, has shown that the 1,2,5-thiadiazole core is a promising component for the design of liquid crystalline materials nih.gov. The formation of stable intermolecular interactions in such systems is a key factor in their mesomorphic behavior nih.gov.

Furthermore, studies on various amino-thiadiazole derivatives have demonstrated their capacity to form liquid crystalline phases, including columnar phases, which are of interest for their charge-transport properties researchgate.nettandfonline.comresearchgate.net. The ability of the amino group to participate in hydrogen bonding can lead to supramolecular assemblies that favor the formation of ordered mesophases researchgate.net.

By strategically modifying the this compound core, for example, by introducing long alkyl or alkoxy chains via substitution at the bromine and amino positions, it is conceivable to design novel calamitic (rod-shaped) or discotic (disk-shaped) liquid crystals. The properties of these materials, such as their clearing points and mesophase type, could be fine-tuned by varying the nature of the substituents.

Below is a table summarizing the potential reactions and resulting functional materials derived from this compound, based on the reactivity of analogous compounds.

| Reactant | Reaction Type | Potential Product Class | Potential Application |

| Arylboronic acid | Suzuki Coupling | Aryl-substituted 1,2,5-thiadiazol-3-amines | Organic Electronics, Dyes |

| Organotin reagent | Stille Coupling | Aryl- or heteroaryl-substituted derivatives | Functional Polymers |

| Amine/Alcohol | Nucleophilic Substitution | Amino- or alkoxy-substituted derivatives | Liquid Crystals, Pharmaceuticals |

| Acid chloride | Acylation | Amide derivatives | Diverse Chemical Libraries |

Q & A

Basic: What are the critical steps and considerations in synthesizing 4-Bromo-1,2,5-thiadiazol-3-amine?

Answer:

The synthesis of this compound typically involves cyclization and substitution reactions. For example:

- Cyclocondensation : Reacting hydrazides with thiocyanate derivatives under acidic conditions (e.g., concentrated H₂SO₄) to form the thiadiazole core .

- Bromination : Introducing bromine at the 4-position using brominating agents like Br₂ or N-bromosuccinimide (NBS), often requiring controlled temperatures (0–25°C) to avoid over-substitution .

- Purification : Recrystallization from ethanol or chromatography (silica gel, hexane/ethyl acetate) to achieve >95% purity .

Key considerations : Reaction stoichiometry, temperature control, and inert atmospheres to prevent oxidation of the amine group.

Basic: How is the purity and structural integrity of 4-Bromo-1,2,5-thiadiazol-amine validated in academic research?

Answer:

Researchers use a combination of analytical techniques:

- HPLC/GC-MS : To assess purity (>97% as per technical-grade standards) and detect trace impurities .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the bromine atom (δ ~7.5–8.5 ppm for aromatic protons) and amine group (broad singlet at δ ~5 ppm) .

- X-ray Crystallography : Resolves bond angles and confirms the thiadiazole ring geometry .

Advanced: How can computational chemistry optimize reaction pathways for synthesizing thiadiazole derivatives?

Answer:

Advanced strategies integrate:

- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts reaction intermediates and transition states, reducing trial-and-error in bromination or cyclization steps .

- Reaction Path Search Algorithms : These identify low-energy pathways for substitution reactions (e.g., replacing bromine with amines) .

- Machine Learning : Trained on existing reaction datasets to predict optimal solvents, catalysts, and temperatures .

Example : Simulations showed that DMF improves yields in cyclocondensation by stabilizing polar intermediates .

Advanced: How do researchers resolve contradictions in reported biological activities of thiadiazole derivatives?

Answer:

Contradictions often arise from variability in:

- Experimental Design : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (MTT vs. resazurin). Standardizing assays and including positive controls (e.g., doxorubicin) improves reproducibility .

- Structural Modifications : Subtle changes (e.g., para- vs. meta-substituents) drastically alter bioactivity. Structure-Activity Relationship (SAR) studies using factorial design (e.g., 2³ factorial matrices) isolate critical substituents .

Case Study : A 2025 study found that this compound’s antimicrobial activity varied by >30% across labs due to inconsistent inoculum sizes .

Basic: What spectroscopic techniques confirm the electronic environment of the bromine atom in this compound?

Answer:

- UV-Vis Spectroscopy : Bromine’s electron-withdrawing effect shifts λmax to ~290 nm (π→π* transitions) .

- XPS (X-ray Photoelectron Spectroscopy) : Bromine 3d orbitals show binding energies at ~70 eV, confirming covalent bonding .

Advanced: What methodologies address low yields in cross-coupling reactions involving this compound?

Answer:

Low yields in Suzuki or Buchwald-Hartwig couplings are mitigated by:

- Catalyst Screening : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in aryl-amine couplings (85% vs. 60% yields) .

- Solvent Optimization : DMF/H₂O mixtures enhance solubility of polar intermediates .

- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h, minimizing decomposition .

Advanced: How can researchers design experiments to evaluate the thermodynamic stability of thiadiazole derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.